molecular formula C11H16BrNO B15091436 4-Bromo-3-((diethylamino)methyl)phenol

4-Bromo-3-((diethylamino)methyl)phenol

Cat. No.: B15091436
M. Wt: 258.15 g/mol
InChI Key: HZMSWNQAFJPDPC-UHFFFAOYSA-N
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Description

4-Bromo-3-((diethylamino)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a bromine atom at the fourth position and a diethylamino methyl group at the third position of the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-((diethylamino)methyl)phenol typically involves a multi-step process. One common method starts with the bromination of 3-methylphenol to introduce the bromine atom at the fourth position.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-((diethylamino)methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of the corresponding phenol.

    Substitution: Formation of substituted phenols with various functional groups.

Scientific Research Applications

4-Bromo-3-((diethylamino)methyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme inhibition and receptor binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-((diethylamino)methyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with enzymes or receptors, while the diethylamino methyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: Similar structure but lacks the diethylamino methyl group.

    3-((Diethylamino)methyl)phenol: Similar structure but lacks the bromine atom.

    4-Bromo-2-methylphenol: Similar structure but with a methyl group at the second position instead of the third.

Uniqueness

4-Bromo-3-((diethylamino)methyl)phenol is unique due to the presence of both the bromine atom and the diethylamino methyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

IUPAC Name

4-bromo-3-(diethylaminomethyl)phenol

InChI

InChI=1S/C11H16BrNO/c1-3-13(4-2)8-9-7-10(14)5-6-11(9)12/h5-7,14H,3-4,8H2,1-2H3

InChI Key

HZMSWNQAFJPDPC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)O)Br

Origin of Product

United States

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